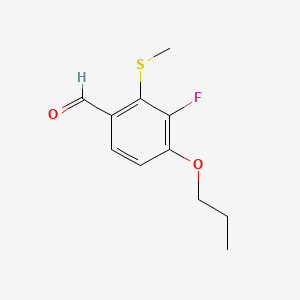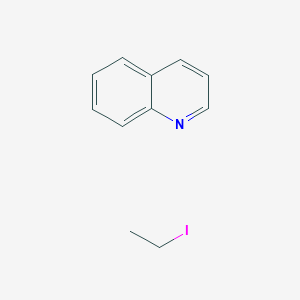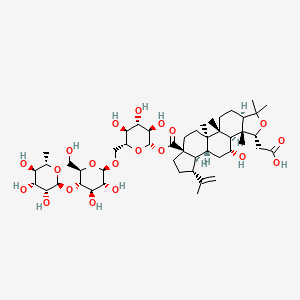
Isochiisanoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isochiisanoside is a natural triterpene glycoside found in the leaves of Acanthopanax chiisanensis. This compound is known for its various pharmacological properties, including anti-inflammatory, anti-diabetic, and anti-hepatotoxic effects . This compound is structurally related to chiisanoside, another triterpene glycoside found in the same plant species .
Méthodes De Préparation
Isochiisanoside can be isolated from the leaves of Acanthopanax chiisanensis through a series of extraction and purification steps. The fresh leaves are typically collected, dried, and ground into a fine powder. The powder is then subjected to solvent extraction using methanol or ethanol. The extract is concentrated and subjected to chromatographic techniques such as column chromatography and thin-layer chromatography to isolate this compound .
Analyse Des Réactions Chimiques
Isochiisanoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Applications De Recherche Scientifique
Chemistry: Isochiisanoside is used as a starting material for the synthesis of other triterpene glycosides and derivatives.
Biology: this compound has shown potential as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Medicine: this compound exhibits anti-diabetic properties by enhancing insulin sensitivity and reducing blood glucose levels.
Mécanisme D'action
The mechanism of action of isochiisanoside involves multiple molecular targets and pathways:
Anti-inflammatory: this compound inhibits the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha by modulating the nuclear factor-kappa B (NF-κB) signaling pathway.
Anti-diabetic: this compound enhances insulin sensitivity by activating the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in glucose metabolism.
Anti-hepatotoxic: This compound protects the liver by reducing oxidative stress and inhibiting the activation of hepatic stellate cells, which are involved in liver fibrosis.
Comparaison Avec Des Composés Similaires
Isochiisanoside is structurally similar to other triterpene glycosides such as chiisanoside, chiisanogenin, and 24-hydroxychiisanogenin. this compound exhibits unique pharmacological properties that distinguish it from these compounds:
Propriétés
Formule moléculaire |
C48H76O20 |
|---|---|
Poids moléculaire |
973.1 g/mol |
Nom IUPAC |
2-[(1R,2R,5R,8R,9R,10S,11R,13R,14R,15R,18S)-18-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxycarbonyl-11-hydroxy-1,2,6,6,9-pentamethyl-15-prop-1-en-2-yl-7-oxapentacyclo[11.7.0.02,10.05,9.014,18]icosan-8-yl]acetic acid |
InChI |
InChI=1S/C48H76O20/c1-19(2)21-9-12-48(14-13-45(6)22(29(21)48)15-23(50)39-46(45,7)11-10-26-44(4,5)68-27(16-28(51)52)47(26,39)8)43(61)67-42-36(59)33(56)31(54)25(65-42)18-62-40-37(60)34(57)38(24(17-49)64-40)66-41-35(58)32(55)30(53)20(3)63-41/h20-27,29-42,49-50,53-60H,1,9-18H2,2-8H3,(H,51,52)/t20-,21-,22+,23+,24+,25+,26-,27+,29+,30-,31+,32+,33-,34+,35+,36+,37+,38+,39-,40+,41-,42-,45+,46+,47+,48-/m0/s1 |
Clé InChI |
DEXFQQWSJHKUIA-VELBUPAJSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CC[C@H]([C@@H]4[C@H]6C[C@H]([C@H]7[C@]([C@@]6(CC5)C)(CC[C@@H]8[C@@]7([C@H](OC8(C)C)CC(=O)O)C)C)O)C(=C)C)O)O)O)CO)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(C4C6CC(C7C(C6(CC5)C)(CCC8C7(C(OC8(C)C)CC(=O)O)C)C)O)C(=C)C)O)O)O)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dimethyl-2h-furo[3,4-b]pyran-4,7(3h,5h)-dione](/img/structure/B14755159.png)
![[1-(4-Chlorobenzyl)-5-methyl-2-phenyl-1h-indol-3-yl]acetic acid](/img/structure/B14755170.png)
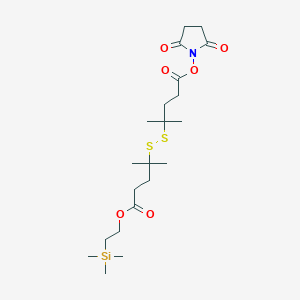
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodec-3-enethioate](/img/structure/B14755177.png)
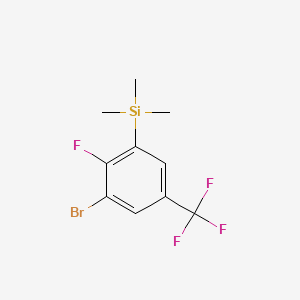
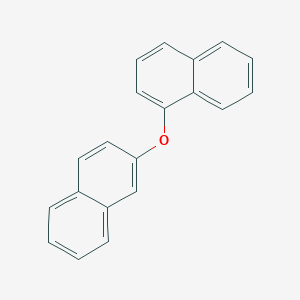
![Methanesulfonamide, N-[4-[1-hydroxy-2-[[(1,2,3,4-tetrahydro-1-oxo-2-naphthalenyl)methyl]amino]ethyl]phenyl]-](/img/structure/B14755190.png)
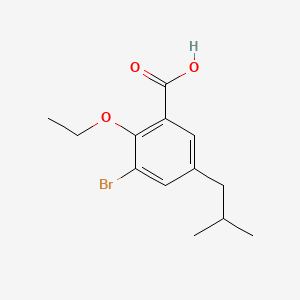
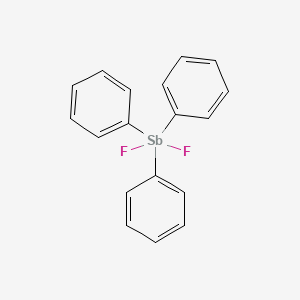
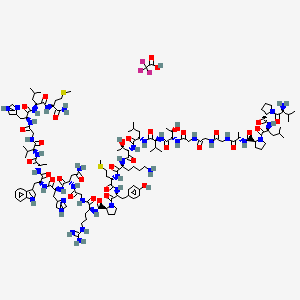
![[1,4]Dioxino[2,3-b][1,4]dioxine](/img/structure/B14755212.png)
